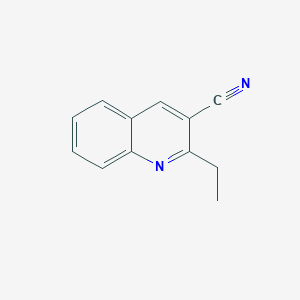

2-Ethylquinoline-3-carbonitrile

Descripción general

Descripción

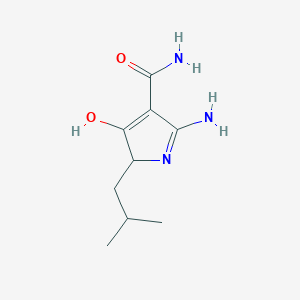

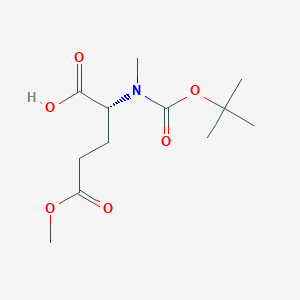

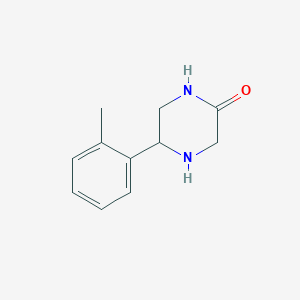

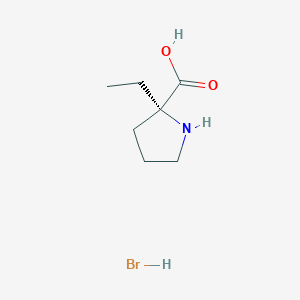

2-Ethylquinoline-3-carbonitrile is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and materials science. The structure of this compound consists of a quinoline ring system with an ethyl group at the second position and a cyano group at the third position.

Synthetic Routes and Reaction Conditions:

Classical Methods: The synthesis of quinoline derivatives, including this compound, can be achieved through classical methods such as the Skraup synthesis, Friedländer synthesis, and Doebner-Miller synthesis. These methods typically involve the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions.

Modern Methods: Recent advances have introduced greener and more efficient synthetic routes, such as transition metal-catalyzed reactions, microwave-assisted synthesis, and solvent-free conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reduction of the cyano group can yield primary amines. Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic substitution reactions can occur at various positions on the quinoline ring. Halogenation, nitration, and sulfonation are common examples.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Halogens, nitric acid, sulfuric acid.

Major Products:

- Quinoline N-oxides (oxidation)

- Primary amines (reduction)

- Halogenated, nitrated, or sulfonated quinoline derivatives (substitution)

Aplicaciones Científicas De Investigación

2-Ethylquinoline-3-carbonitrile has found applications in various fields of scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a scaffold for drug development, particularly in the design of antimalarial and antiviral agents.

Industry: Utilized in the production of dyes, pigments, and other materials.

Mecanismo De Acción

The mechanism of action of 2-Ethylquinoline-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The presence of the cyano group can enhance binding affinity and specificity to these targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

2-Methylquinoline-3-carbonitrile: Similar structure but with a methyl group instead of an ethyl group.

2-Phenylquinoline-3-carbonitrile: Contains a phenyl group at the second position.

2-Chloroquinoline-3-carbonitrile: Features a chlorine atom at the second position.

Uniqueness: 2-Ethylquinoline-3-carbonitrile is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group may enhance lipophilicity, affecting the compound’s solubility and membrane permeability compared to its analogs .

Propiedades

IUPAC Name |

2-ethylquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2/c1-2-11-10(8-13)7-9-5-3-4-6-12(9)14-11/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSPSTYHPIEYLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C=C1C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40298787 | |

| Record name | 2-ethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41969-16-8 | |

| Record name | NSC126222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-ethylquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40298787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 7'-amino-1',2'-dihydrospiro[azetidine-3,3'-indole]-1-carboxylate](/img/structure/B13150350.png)

![6-amino-3-oxo-1-phenyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13150352.png)